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Brilliant Blue

Cat. No.: B8180333
M. Wt: 765.9 g/mol
InChI Key: QTMKCINNZVKHJT-UHFFFAOYSA-N
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Description

Evolution of Brilliant Blue Applications in Scientific Disciplines

The application of this compound dyes in scientific research has evolved significantly from their initial use in the textile industry in the late 19th and early 20th centuries. wikipedia.orgencyclopedia.pubsciwri.club Their transition into the laboratory began in the mid-1960s, marking a pivotal moment for protein analysis in biochemistry.

In 1963, Coomassie this compound R-250 was first utilized to visualize proteins separated by electrophoresis on a cellulose (B213188) acetate (B1210297) sheet. wikipedia.org This was followed in 1965 by its use to stain proteins in polyacrylamide gels, a technique that became a fundamental practice in molecular biology laboratories. wikipedia.orgencyclopedia.pub The G-variant, Coomassie this compound G-250, was introduced for protein gel staining in 1967. wikipedia.org A major advancement came with the development of the Bradford protein assay, which uses the spectral properties of Coomassie this compound G-250 to quantify protein concentration in a solution quickly and with high sensitivity. wikipedia.orgpatsnap.com

Beyond protein staining and quantification, the applications of this compound have diversified into other scientific domains. In forensic science, the ability of the Coomassie dye to bind to amino acids with aromatic groups and basic side chains has been exploited for fingerprint analysis. wikipedia.orgencyclopedia.pubconductscience.com In environmental science, this compound FCF is used extensively as a tracer agent in water due to its high visibility, low toxicity, and ability to retain color over long periods. wikipedia.orgencyclopedia.pub

More recent research has uncovered biomedical applications. This compound G has been investigated for its neuroprotective effects, particularly in studies involving spinal cord injury in animal models, where it was found to reduce the inflammatory response. wikipedia.orgnih.gov Both this compound FCF and this compound G are known to be inhibitors of purinergic receptors, which are involved in inflammatory processes, opening avenues for research into their therapeutic potential. wikipedia.orgencyclopedia.pubnih.govnih.gov In ophthalmology, this compound G is used as a stain to visualize the internal limiting membrane during eye surgery, facilitating its removal. nih.gov Researchers have also used this compound FCF as a biological stain for cell walls, bacteria, and fungal cells in acidic mediums and as a non-fluorescing tracking dye in chick embryo electroporation experiments. wikipedia.orgencyclopedia.pubnih.govresearchgate.net

Table 1: Timeline of Key this compound Applications in Research

Year of First Report Application This compound Variant Scientific Discipline
1963 Protein visualization on cellulose acetate R-250 Biochemistry
1965 Protein staining in polyacrylamide gels R-250 Biochemistry
1976 Protein quantification (Bradford assay) G-250 Biochemistry
1999 Use as a water tracer agent FCF Environmental Science
2000 Selective inhibition of P2X7 receptors G Pharmacology
2007 Use in fingerprint analysis Not specified Forensic Science
2009 Treatment of spinal cord injury in animal models G Neuroscience
2019 Staining of the internal limiting membrane in ophthalmic surgery G Medicine/Ophthalmology
2019 Alternative tracking dye for in ovo electroporation FCF Developmental Biology

Delineation of this compound Structural Variants in Research Contexts

The term "this compound" encompasses several distinct chemical structures, with the most prominent in research being this compound G and this compound FCF. wikipedia.orgnih.gov A third variant, this compound R, is also used, primarily in protein staining. nih.gov These variants are all triphenylmethane (B1682552) dyes but differ in their substituent groups, which in turn dictates their chemical properties and specific applications in research.

This compound G , also widely known as Coomassie this compound G-250, is a sulfonated triphenylmethane dye. ontosight.ai It is structurally distinct from the R-250 variant by the addition of two methyl groups. wikipedia.orgencyclopedia.pub Its primary application is in biochemistry for protein analysis. ontosight.ai In the Bradford assay, the dye is typically brownish in an acidic solution, but upon binding to proteins, it shifts to its blue form, with an absorbance maximum around 595 nm. wikipedia.org This colorimetric shift allows for the sensitive quantification of proteins. wikipedia.orgconductscience.com this compound G is also used for staining proteins in polyacrylamide gels, often in colloidal forms that stain protein bands with less background staining of the gel itself. wikipedia.org Furthermore, it is used in a technique called Blue Native PAGE to separate protein complexes under non-denaturing conditions. wikipedia.org In biomedical research, this compound G is recognized as a selective antagonist of the P2X7 receptor, an ion channel involved in inflammation and cell death. biomol.comglpbio.com

This compound FCF (FD&C Blue No. 1) is another synthetic triphenylmethane dye with a distinct chemical structure and set of applications. wikipedia.orgatamanchemicals.com It is classified as Acid Blue 9 and is widely used as a colorant. wikipedia.org In scientific research, its high water solubility and low toxicity make it an effective tracer dye for hydrological studies, helping to visualize water flow pathways in soils. wikipedia.orgencyclopedia.pubresearchgate.net Like the G variant, this compound FCF has been identified as an inhibitor of purinergic receptors, leading to its investigation in biomedical contexts, such as limiting intimal hyperplasia after vein graft procedures. wikipedia.orgencyclopedia.pubnih.gov It has also been used as a non-toxic biological stain for various microorganisms and as a tracking dye in electroporation studies. wikipedia.orgnih.gov

The structural differences between these variants are key to their utility. The specific arrangement of functional groups, such as sulfonic acid groups and methyl groups, influences their solubility, charge, and binding affinities, making each variant uniquely suited for its respective research applications. wikipedia.orgatamanchemicals.com

Table 2: Comparison of this compound FCF and this compound G in Research

Feature This compound FCF This compound G
Common Names FD&C Blue No. 1, Acid Blue 9 Coomassie this compound G-250, Acid Blue 90
Chemical Formula C37H34N2Na2O9S3 C47H48N3NaO7S2
Molecular Weight 792.84 g/mol 854.0 g/mol
Primary Research Applications Water tracing, biological stain, purinergic receptor inhibition studies, electroporation tracking dye. wikipedia.orgencyclopedia.pubnih.gov Protein quantification (Bradford assay), protein gel staining (SDS-PAGE, Blue Native PAGE), P2X7 receptor antagonism, ophthalmic surgery stain. wikipedia.orgpatsnap.comnih.gov
Mechanism in Key Application High visibility and low sorption in certain soils for water tracing. wikipedia.orgresearchgate.net Binds to proteins causing a spectral shift for quantification; binds to proteins in gels for visualization. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H39N3O9S3 B8180333 Brilliant Blue

Properties

IUPAC Name

azane;3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-(2-sulfophenyl)methyl]anilino]methyl]benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H36N2O9S3.H3N/c1-3-38(25-27-9-7-11-33(23-27)49(40,41)42)31-19-15-29(16-20-31)37(35-13-5-6-14-36(35)51(46,47)48)30-17-21-32(22-18-30)39(4-2)26-28-10-8-12-34(24-28)50(43,44)45;/h5-24H,3-4,25-26H2,1-2H3,(H2-,40,41,42,43,44,45,46,47,48);1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QTMKCINNZVKHJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=CC=CC=C5S(=O)(=O)O.N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H39N3O9S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

765.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Water soluble powder that appears metallic and dark-purple to bronze; [Sax], Reddish-violet powder or granules with metallic luster.
Record name FD&C Blue 1
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Solubility

In water, 30 mg/mL (3.0X10+4 mg/L), In ethanol, 3 mg/mL; in ethylene glycol monomethyl ether, 20 mg/mL, Practically insoluble in vegetable oils; pale amber solution in concentrated sulfuric acid, changing to yellow then greenish blue on dilution, Soluble in ether
Details Lewis, R.J. Sr. (ed) Sax's Dangerous Properties of Industrial Materials. 11th Edition. Wiley-Interscience, Wiley & Sons, Inc. Hoboken, NJ. 2004., p. 1749
Record name Brilliant Blue
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Color/Form

Reddish-violet powder or granules with a metallic luster, Dark-purple to bronze powder with metallic luster

CAS No.

2650-18-2, 3844-45-9, 2650-18-2; 3844-45-9
Record name Acid Blue 9
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Melting Point

283 °C (decomposes)
Details Aldrich; Handbook of Fine Chemicals and Laboratory Equipment. 2009-2010. Milwaukee, WI: Aldrich Chem Co. p. 1239 (2010)
Record name Brilliant Blue
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Molecular Mechanisms of Brilliant Blue Interaction with Biological Macromolecules

Non-Covalent Binding Dynamics of Brilliant Blue with Proteins

This compound forms strong, yet reversible, complexes with proteins. carlroth.com This binding is not based on the formation of permanent covalent bonds but rather on a collection of weaker intermolecular forces that collectively create a stable protein-dye complex. carlroth.comwikipedia.org The non-covalent nature of these interactions is fundamental to the dye's utility in techniques like the Bradford protein assay and gel electrophoresis, allowing for the visualization and quantification of proteins without permanently altering their chemical composition. patsnap.com

The binding of this compound to proteins is primarily driven by a combination of electrostatic and hydrophobic interactions. patsnap.comnih.govresearchgate.net

Electrostatic Interactions: The dye molecule contains negatively charged sulfonic acid groups. patsnap.com These groups engage in ionic interactions with positively charged basic amino acid residues on the protein's surface, such as arginine and lysine. mtoz-biolabs.com Under the acidic conditions of many assays, the dye itself can exist in different ionic forms, but the formation of the protein-dye complex stabilizes the anionic (blue) form. carlroth.comwikipedia.orgwikipedia.org

Hydrophobic Interactions: The aromatic triphenylmethane (B1682552) structure of this compound provides a non-polar surface that interacts favorably with hydrophobic pockets on the protein. patsnap.comresearchgate.netacs.org These interactions, along with van der Waals forces, play a crucial role in the binding process, particularly with aromatic amino acid residues. researchgate.netresearchgate.netresearching.cnnih.gov Studies on the binding of CBBG with Bovine Serum Albumin (BSA) have identified hydrophobic forces as a major contributor to the stability of the complex. researching.cnnih.govnih.gov

The synergy between these forces allows this compound to bind effectively to a wide range of proteins, making it a versatile tool in biochemistry. patsnap.com

Research has pinpointed specific amino acid residues as primary targets for this compound binding. The interaction is not uniform across all amino acids; the dye exhibits a preference for certain types.

Basic Amino Acids: The strongest electrostatic interactions occur with basic amino acids. interchim.fr Arginine, in particular, is considered a primary binding site for Coomassie this compound G-250. patsnap.comnih.gov Lysine and histidine residues also contribute to the binding, though often to a lesser extent. wikipedia.orgcreative-diagnostics.com The positively charged side chains of these amino acids readily interact with the dye's sulfonic acid groups.

This selectivity for certain amino acid residues explains why the response in colorimetric assays like the Bradford method can vary between different proteins, as the abundance of these specific residues dictates the extent of dye binding. wikipedia.org

Table 1: Key Amino Acid Interactions with this compound
Amino Acid TypeSpecific ResiduesPrimary Interaction ForceReference
BasicArginine, Lysine, HistidineElectrostatic wikipedia.orgpatsnap.comnih.gov
AromaticTryptophan, Tyrosine, PhenylalanineHydrophobic wikipedia.orgacs.orgcreative-diagnostics.com

The binding of this compound can significantly influence the structure of proteins. These effects range from subtle conformational changes to the induction of large-scale aggregation.

Conformational Changes: Studies using techniques like circular dichroism (CD) and Fourier-transform infrared spectroscopy (FTIR) have shown that dye binding can alter a protein's secondary structure. For instance, the interaction of CBBG with bovine serum albumin (BSA) was found to cause a decrease in the protein's α-helical content. researching.cnresearchgate.net This indicates that the binding event can induce a partial unfolding or refolding of the polypeptide chain. researching.cn

Aggregation Induction: Under certain conditions, this compound can induce protein aggregation. Research on hen egg white lysozyme (B549824) (HEWL) at physiological pH (7.4) demonstrated that CBBG at concentrations of 0.1 mM or higher causes the protein to form visible aggregates. researchgate.netnih.gov This aggregation is driven by the same electrostatic and hydrophobic forces that govern the initial binding. acs.org However, it has also been reported that alcohols can reverse this CBB-induced aggregation, suggesting a significant role for hydrophobic interactions in maintaining the aggregated state. acs.orgnih.gov

Conversely, other studies have shown that this compound FCF can act as an inhibitor of amyloid fibrillogenesis, a different form of protein aggregation associated with various diseases. researchgate.netnih.gov This suggests the effect of the dye is highly dependent on the specific protein, the dye variant, and the experimental conditions.

Table 2: Reported Effects of this compound on Protein Structure
ProteinThis compound VariantObserved EffectTechnique(s)Reference
Bovine Serum Albumin (BSA)CBBG-250Decrease in α-helical contentCircular Dichroism, FTIR researching.cnresearchgate.net
Hen Egg White Lysozyme (HEWL)CBBG-250Induces coiled-coil aggregation at pH 7.4Turbidity, Microscopy researchgate.netacs.orgnih.gov
Hen Egg White Lysozyme (HEWL)This compound FCFInhibits amyloid fibril formationThT Assay, CD Spectroscopy researchgate.netnih.gov

The interaction between this compound and proteins gives rise to distinct spectroscopic changes, which are widely used for both qualitative and quantitative analysis.

UV-Visible Absorption Spectroscopy: The most well-known spectroscopic signature is the shift in the maximum absorbance (λmax) of CBBG upon binding to a protein. In its free, cationic form under acidic conditions, the dye is reddish-brown with a λmax around 465 nm. wikipedia.orgwikipedia.org When it binds to a protein, it stabilizes the anionic, blue form of the dye, causing the λmax to shift to approximately 595 nm. wikipedia.orgcreative-diagnostics.comresearchgate.net The magnitude of this absorbance increase at 595 nm is proportional to the protein concentration, forming the basis of the Bradford assay. carlroth.comwikipedia.org

Fluorescence Spectroscopy: The intrinsic fluorescence of proteins, often due to tryptophan residues, can be quenched upon binding with this compound. This quenching can occur through different mechanisms, such as static (formation of a ground-state complex) or dynamic (collisional) quenching. researching.cnnih.gov Studies on the BSA-CBBG complex have used fluorescence quenching to calculate binding constants (Ka) and the number of binding sites. researchgate.netnih.govnih.gov For example, one study reported a binding constant of 4.20 × 10⁴ M⁻¹ at 302 K for the CBB-BSA interaction. nih.govnih.gov

Circular Dichroism (CD) and FTIR: As mentioned previously, these techniques provide insight into the conformational state of the protein. Changes in the CD spectrum, particularly in the far-UV region, can reveal alterations in secondary structures like α-helices and β-sheets upon dye binding. researchgate.netresearching.cnresearchgate.net

Table 3: Spectroscopic Data for this compound-Protein Interactions
Spectroscopic MethodParameterObservationSystemReference
UV-Visible AbsorptionAbsorbance Maximum (λmax) ShiftShifts from ~465 nm (free dye) to ~595 nm (bound dye)CBBG-250 and various proteins wikipedia.orgwikipedia.org
Fluorescence SpectroscopyBinding Constant (Ka)5.03 × 10⁴ L mol⁻¹ (at 298 K)CBBG-250 and BSA researchgate.net
Fluorescence SpectroscopyBinding Constant (Ka)4.20 × 10⁴ M⁻¹ (at 302 K)CBBG-250 and BSA nih.govnih.gov
Circular DichroismSecondary StructureDecrease in α-helix content from 42.15% to 1.27%CBBG-250 and BSA researching.cnresearchgate.net

Effects on Protein Conformation and Aggregation Induction

Enzyme-Brilliant Blue Complexation and Activity Modulation

Beyond general protein binding, this compound's interaction with enzymes can lead to the modulation of their biological activity. This has been observed in several systems.

The enzyme lysozyme is a well-studied model. As noted, CBBG can induce non-amyloid aggregation in lysozyme under physiological conditions. acs.orgnih.gov In contrast, this compound FCF has been shown to be a dose-dependent inhibitor of lysozyme's amyloid fibrillogenesis. nih.gov Molecular docking simulations suggest this inhibition occurs because the dye binds to the aggregation-prone region of the enzyme, sterically hindering the self-assembly process. nih.gov

Cellular and Subcellular Mechanistic Investigations of Brilliant Blue

Brilliant Blue Modulation of Purinergic Receptor Signaling

This compound, particularly this compound G (BBG), has been identified as an inhibitor of purinergic receptors, a class of receptors that play crucial roles in diverse cellular functions, including inflammation and neurotransmission. wikipedia.orgresearchgate.net

P2X7 Receptor Inhibition and Downstream Cellular Responses

This compound G is known to act as a selective and non-competitive antagonist of the P2X7 purinergic receptor. mdpi.comnih.govscbt.com This receptor is involved in various physiological and pathological processes, including inflammation, pain states, and neuroinflammation. mdpi.com Inhibition of P2X7R by BBG has been shown to attenuate microglial activation and reduce neuroinflammation in experimental models. mdpi.comnih.gov For instance, in a rat model of reserpine-induced fibromyalgia, BBG administration reduced pain mediators and microglial activation. mdpi.com BBG has also been found to inhibit the release of pro-inflammatory mediators like cyclooxygenase-2 and interleukin-6 in microglial cells. nih.gov The anti-inflammatory effects of BBG may be mediated, at least in part, by the inhibition of P2X7 receptor expression in microglia. nih.gov Targeting P2X7R with BBG has been explored for its neuroprotective potential in conditions like traumatic brain injury and Parkinson's disease models, where it has shown promise in reducing neuronal loss and microglial activation. ncats.ionih.gov

Pannexin Channel Activity Modulation

Pannexin 1 (Panx1) channels are large membrane channels permeable to molecules up to 1 kDa, including ATP, and are implicated in various physiological and pathological conditions. researchgate.netnih.gov this compound G has been shown to inhibit Pannexin-1 channels. nih.govscbt.com Studies using oocytes expressing pannexin 1 demonstrated that BBG was an effective inhibitor of pannexin 1 currents. nih.govphysiology.org This inhibition by BBG was even more potent than that observed with ATP itself, which is also a permeant that can inhibit the channel. nih.govphysiology.org The rank order of effectiveness of compounds in attenuating pannexin 1 currents was found to be similar to their binding affinities to the P2X7 receptor, although both receptor agonists and antagonists were inhibitory to the channel. nih.gov

This compound Interactions with Intracellular Enzyme Systems (e.g., Protein Tyrosine Phosphatases)

This compound dyes, including FD&C Blue No. 1, have been linked to the modulation of intracellular enzyme systems. researchgate.netnih.gov Specifically, FD&C Blue No. 1 has been studied for its effects on protein tyrosine phosphatases (PTPases), enzymes that, along with protein tyrosine kinases, regulate cellular phosphorylation levels. nih.gov In vitro studies have shown that FD&C Blue No. 1 can inhibit the function of PTP1B. researchgate.netnih.gov Research indicated an IC50 value of 91 µM for the inhibition of PTP1B by FD&C Blue No. 1, while other PTP enzymes like TC-PTP and YPTP1 were less sensitive, exhibiting IC50 values greater than 120 µM. researchgate.netnih.gov

This compound G also interacts with proteins through ionic and hydrophobic interactions, particularly with basic amino acids like arginine, lysine, and histidine, and with non-polar regions. patsnap.comacs.org This property is fundamental to its use as a protein stain in techniques like SDS-PAGE and the Bradford assay. nih.govpatsnap.com In the Bradford assay, the binding of BBG to protein causes a shift in its absorbance maximum, allowing for protein quantification. patsnap.comresearchgate.net

This compound Perturbation of Mitochondrial Bioenergetic Pathways

Some studies suggest that this compound dyes can influence mitochondrial function. FD&C Blue No. 1 has been suggested to inhibit mitochondrial respiration in vitro. nih.govresearchgate.net At a concentration of 0.1 mg/mL, FD&C Blue No. 1 demonstrated a significant inhibition of state III (active) respiration in rat liver and kidney mitochondria. researchgate.net Higher concentrations, such as 0.8 mg/mL, were reported to virtually eliminate active respiration. researchgate.net This inhibitory effect on oxidative phosphorylation within mitochondria appears to be a characteristic shared by some food dyes. researchgate.net

This compound Influence on Cellular Signal Transduction Cascades (e.g., ERK, GSK3β pathways)

While direct studies specifically linking this compound to the modulation of ERK or GSK3β pathways are less prevalent in the provided search results, the compound's interaction with P2X7 receptors and its potential influence on intracellular enzymes suggest indirect effects on various signaling cascades. P2X7 receptor activation is known to be linked to MAPK phosphorylation, including p38, JNK, and ERK pathways, which are involved in pro-inflammatory cytokine secretion. frontiersin.org Inhibition of P2X7R by BBG has been shown to attenuate neuroinflammatory responses by preventing MAPK phosphorylation and reducing cytokine production. nih.govfrontiersin.org This indicates that this compound's action on P2X7R can indirectly influence MAPK pathways like ERK.

GSK3β is a kinase involved in numerous cellular processes and is regulated by various signaling pathways, including the PI3K-AKT pathway. frontiersin.org While not directly demonstrated in the search results for this compound, the intricate network of cellular signaling suggests that perturbations by compounds like this compound could have downstream effects on pathways like GSK3β, potentially through altered calcium signaling or enzyme activity modulation. alzdiscovery.org

Investigations into this compound Effects on Microbiota Composition and Function

Studies have investigated the effects of this compound on the gut microbiota. This compound E-133 (BB), a common food dye, is not significantly absorbed or metabolized by the human body, leading to substantial exposure of the gut microbiota. nih.govresearchgate.netnih.gov Research using an in vitro simplified human microbiota model (SIHUMIx) observed significant shifts in microbial composition following exposure to this compound, including an increase in the relative abundance of Bacteroides thetaiotaomicron and a decrease in beneficial species such as Bifidobacterium longum and Clostridium butyricum. nih.govresearchgate.netnih.gov

Furthermore, functional changes in the microbiota were observed, including lower protein abundance in energy metabolism and metabolic end products like lactate (B86563) and butyrate. nih.govresearchgate.netnih.gov Disturbances in key metabolic pathways related to energy production, stress response, and amino acid metabolism were also noted, with some effects independent of bacterial abundance. nih.govresearchgate.netnih.gov These functional changes persisted during a recovery phase, suggesting a lasting impact of this compound on gut microbiota structure and function. nih.govresearchgate.netnih.gov

Data Tables

Below are example data tables summarizing some of the research findings discussed:

Table 1: Inhibition of PTPases by FD&C Blue No. 1

EnzymeIC50 (µM)Reference
PTP1B91 researchgate.netnih.gov
TC-PTP>120 researchgate.netnih.gov
YPTP1>120 researchgate.netnih.gov

Table 2: Effects of this compound E-133 on Microbiota Composition (In Vitro SIHUMIx Model)

Bacterial SpeciesObserved Change in Relative AbundanceReference
Bacteroides thetaiotaomicronIncrease nih.govresearchgate.netnih.gov
Bifidobacterium longumDecrease nih.govresearchgate.netnih.gov
Clostridium butyricumDecrease nih.govresearchgate.netnih.gov

Table 3: Effect of FD&C Blue No. 1 on Mitochondrial Respiration (In Vitro)

FD&C Blue No. 1 Concentration (mg/mL)Inhibition of State III Respiration (%)Reference
0.178 researchgate.net
0.8~100 (virtually eliminated) researchgate.net

Mechanistic Staining of Cellular and Tissue Structures by this compound (non-clinical models)

Mechanistic investigations into the staining of cellular and tissue structures by this compound variants in non-clinical models highlight their affinity for specific biological components. Coomassie this compound (CBB), notably variants R-250 and G-250, is widely recognized for its application in protein staining, particularly in polyacrylamide gels. The mechanism of CBB staining involves non-covalent binding to proteins through a combination of ionic interactions between the dye's negatively charged sulfonic acid groups and positively charged basic amino acids (such as lysine, arginine, and histidine), as well as hydrophobic interactions and Van der Waals forces abcam.comcarlroth.comazurebiosystems.com. This protein-binding property forms the basis of its use in visualizing protein bands after electrophoretic separation abcam.comazurebiosystems.comcreativebiomart.net.

This compound G (BBG), another variant, has been investigated for its staining properties in ocular tissues, particularly the internal limiting membrane (ILM) and epiretinal membranes (ERMs), in ex vivo and in vitro models, although its primary application is clinical fda.govarvojournals.orgarvojournals.orgeyewiki.orgnih.govresearchgate.net. Studies suggest BBG has a strong affinity for the ILM, attributed to its interaction with protein components like collagen type IV and laminin, which are abundant in basement membranes eyewiki.orgnih.gov. The precise mechanism of BBG staining of the ILM is not fully elucidated but is understood to involve protein-dye binding, likely influenced by hydrophobic interactions fda.govnih.gov.

This compound FCF (BBFCF) has been explored for staining microbial cells, including bacteria and fungi, particularly in acidic environments wikipedia.orgencyclopedia.pub. This application leverages the dye's ability to interact with components of microbial cell walls wikipedia.org.

While these examples demonstrate the interaction of this compound variants with cellular or tissue components in non-clinical or ex vivo/in vitro settings, detailed mechanistic studies specifically focusing on their intrinsic staining of intracellular organelles within non-clinical mammalian models are limited in the provided literature.

Differential Staining Patterns and Specificity

Differential staining patterns and specificity of this compound variants are observed based on their binding affinities to different macromolecules or cellular/tissue structures. Coomassie this compound exhibits differential binding to proteins based on their amino acid composition, particularly the presence of basic residues abcam.comcarlroth.com. This differential binding is fundamental to its use in visualizing protein profiles on gels, where different proteins appear as distinct bands abcam.comazurebiosystems.com.

In the context of ocular tissues, BBG demonstrates differential staining between the ILM and the ERM and retina, showing higher affinity for the ILM fda.goveyewiki.org. This differential staining allows for visualization of the ILM against a less stained background eyewiki.org. This specificity is linked to the distinct protein composition of the ILM eyewiki.orgnih.gov.

This compound FCF shows staining of microbial cell walls wikipedia.orgencyclopedia.pub. This indicates a specificity for components present in these structures, differentiating them from other cellular components or the surrounding medium.

However, the provided literature does not offer extensive data on differential staining patterns of intracellular organelles within non-clinical mammalian cells by this compound variants. While a dye might enter a cell, achieving differential staining of various organelles requires specific interactions with molecules or environments unique to each organelle, which is not a prominently reported characteristic of the commonly studied this compound variants in non-clinical mammalian cell models.

Methodological Paradigms Utilizing Brilliant Blue in Biochemical and Molecular Biology Analysis

Spectrophotometric Protein Quantification Assays (e.g., Bradford Assay Principles)

The Bradford assay, developed by Marion M. Bradford in 1976, is a rapid and widely used colorimetric method for determining protein concentration. wikipedia.org The assay's principle lies in the binding of Coomassie Brilliant Blue G-250 dye to proteins. abcam.combio-rad.com

Under acidic conditions, the Coomassie this compound G-250 dye exists predominantly in a cationic, reddish-brown form with a maximum absorbance (Amax) at 470 nm. bio-rad.comcarlroth.com When the dye binds to proteins, it stabilizes the anionic, blue form of the dye, causing a shift in the Amax to 595 nm. wikipedia.orgmtoz-biolabs.com This color change is proportional to the amount of protein present in the sample. patsnap.com The dye interacts with proteins primarily through electrostatic interactions with basic amino acid residues, particularly arginine and lysine, and through hydrophobic, non-covalent van der Waals forces. abcam.comwikipedia.org

The procedure involves adding the Bradford reagent, an acidified solution of Coomassie G-250, to a protein sample. wikipedia.orgbio-rad.com The resulting blue color is measured using a spectrophotometer at 595 nm. mtoz-biolabs.com A standard curve is generated using known concentrations of a standard protein, such as bovine serum albumin (BSA), to which the absorbance of the unknown sample is compared to determine its concentration. mtoz-biolabs.com

Table 1: Forms of Coomassie this compound G-250 in Bradford Assay

FormColorAbsorbance Maximum (nm)Conditions
CationicRed/Brown470Acidic, unbound to protein bio-rad.comcarlroth.com
NeutralGreen620-650Near neutral pH wikipedia.orgcarlroth.com
AnionicBlue595Bound to protein bio-rad.commtoz-biolabs.com

This interactive table summarizes the different forms of Coomassie this compound G-250 dye and their spectral properties under varying conditions.

Electrophoretic Protein Visualization Techniques

This compound dyes, particularly Coomassie this compound R-250 and G-250, are integral to visualizing proteins separated by gel electrophoresis. biosharp.cnexcedr.com

Polyacrylamide Gel Electrophoresis (SDS-PAGE)

In SDS-PAGE, proteins are denatured and separated based on their molecular weight. excedr.com After electrophoresis, the proteins within the polyacrylamide gel are invisible. youtube.com Coomassie this compound staining is a common method to visualize these separated protein bands. excedr.combioscience-explained.org The gel is incubated in a staining solution containing Coomassie this compound (typically R-250), which binds to the proteins. biosharp.cnabcam.com This is followed by a destaining step to remove the background dye from the gel, leaving behind the blue-stained protein bands. patsnap.comexcedr.com The intensity of the stain is proportional to the amount of protein in the band. youtube.com This technique can detect protein quantities as low as 30 to 100 ng. excedr.comconductscience.com

Blue Native Polyacrylamide Gel Electrophoresis (Blue Native PAGE)

Blue Native PAGE (BN-PAGE) is a technique used to separate protein complexes in their native, folded state. nih.govserva.de In this method, Coomassie this compound G-250 dye is added to the sample and the cathode buffer. serva.de The dye binds to the surface of protein complexes, imparting a negative charge without denaturing them. nih.govserva.de This allows the complexes to migrate towards the anode during electrophoresis, separating them based on their size and shape. wikipedia.orgnih.gov BN-PAGE is particularly useful for studying the composition, oligomeric state, and molecular mass of membrane protein complexes. nih.govnih.gov

This compound as a Loading Control in Western Blotting

In Western blotting, after proteins are transferred from a gel to a membrane (e.g., PVDF), Coomassie this compound staining can be used as a loading control. wikipedia.org Staining the membrane with Coomassie provides a visualization of the total protein transferred in each lane. nih.gov This allows for the normalization of the target protein signal, correcting for minor inconsistencies in protein loading between lanes. researchgate.net This method of total protein staining is considered by some to be superior to using a single housekeeping protein for normalization, as the expression of housekeeping proteins can sometimes vary under certain experimental conditions. nih.govresearchgate.net

Chromatographic Separation Techniques for this compound-Protein Complexes

While this compound itself is not typically used as a ligand for affinity chromatography, the principles of chromatographic separation are fundamental to purifying proteins that are subsequently analyzed using this compound-based methods. Techniques like ion-exchange and affinity chromatography are often employed to separate proteins from complex mixtures before they are quantified by the Bradford assay or visualized by SDS-PAGE with Coomassie staining. liverpool.ac.ukugent.be

In some specialized applications, the properties of this compound-protein complexes can be exploited. For instance, after staining a native gel with Coomassie in a technique like Blue Native PAGE, the stained protein complexes can be excised and their components further separated by a second dimension of electrophoresis, such as SDS-PAGE. nih.govnih.gov

Furthermore, High-Performance Liquid Chromatography (HPLC) methods have been developed for the analysis of this compound itself, often in the context of food dyes. sielc.com While not a direct application for protein separation, this demonstrates the chromatographic behavior of the dye molecule.

Advanced Staining Protocols and Enhanced Detection Strategies for this compound

To improve the sensitivity and efficiency of protein detection, several advanced staining protocols utilizing this compound have been developed.

Colloidal Coomassie staining is one such advancement. In this method, the dye (typically G-250) exists as a colloidal suspension. sigmaaldrich.comnih.gov This formulation allows the dye to bind to the proteins with minimal background staining of the gel itself, often eliminating the need for a lengthy destaining step. youtube.comnih.gov This results in a faster and more sensitive detection of protein bands. nih.gov

Some protocols also incorporate heating steps, such as using a microwave, to accelerate the staining process. conductscience.comabbexa.com Additionally, formulations have been developed that replace toxic components like methanol (B129727) with less hazardous alternatives. biosharp.cnabbexa.com

For quantitative analysis, methods have been developed to elute the Coomassie this compound R-250 dye from stained protein bands excised from a gel. nih.gov The amount of eluted dye, measured spectrophotometrically, provides a sensitive means to quantify the protein within the band. nih.gov

Table 2: Comparison of this compound Staining Techniques

TechniqueThis compound TypePrincipleKey Advantage
Bradford Assay G-250Colorimetric shift upon protein binding bio-rad.commtoz-biolabs.comRapid protein quantification patsnap.com
SDS-PAGE Staining R-250 (typically)Binds to denatured proteins in a gel matrix biosharp.cnexcedr.comVisualization of separated proteins bioscience-explained.org
Blue Native PAGE G-250Binds to native protein complexes, imparting a negative charge nih.govserva.deSeparation of native protein complexes nih.gov
Colloidal Staining G-250Colloidal dye suspension minimizes background staining sigmaaldrich.comnih.govHigh sensitivity, reduced destaining time nih.gov

This interactive table provides a comparative overview of the major biochemical techniques that utilize this compound.

Forensic Science Applications of this compound in Analytical Contexts (e.g., Fingerprint Analysis)

This compound dyes, particularly Coomassie this compound (CBB), have been established as highly effective reagents in forensic science for the visualization and analysis of fingerprints. Their application is primarily centered on two areas: the enhancement of protein-rich prints, such as those deposited in blood, and the chemical analysis of latent fingerprint residues to determine originator attributes. The underlying principle of their efficacy lies in their ability to bind strongly to proteinaceous components and specific amino acids present in fingerprint secretions.

Enhancement of Bloody Fingerprints

Coomassie this compound is recognized as a sensitive protein stain, making it an excellent choice for enhancing faint or nearly invisible fingerprints left in blood. tandfonline.com It can be used on a variety of surfaces, including both porous and non-porous materials, though it typically yields the best results on smooth, non-porous surfaces. tandfonline.comfbi.gov The dye stains the protein components of blood, revealing detailed ridge patterns that might otherwise be lost.

Research has demonstrated the superior performance of CBB compared to other common enhancement reagents. In a comparative study, CBB was found to be the most effective reagent for enhancing faint fingerprints made from diluted blood (1:25 dilution) on both porous and non-porous surfaces. tandfonline.com Furthermore, for latent prints made from highly diluted blood (1:125), only CBB and Acid Yellow 7 were effective at enhancing the impressions on tile surfaces. tandfonline.com The FBI's Processing Guide for Developing Latent Prints includes CBB as an optional reagent for this purpose. tandfonline.comfbi.gov

The effectiveness of CBB in comparison to other reagents on various surfaces is detailed in the table below, based on research findings.

Table 1: Comparative Efficacy of this compound (CBB) for Enhancing Bloody Fingerprints

This table summarizes the performance of Coomassie this compound (CBB) relative to other enhancement reagents on different surfaces with varying blood dilutions. The ratings are based on the quality of the developed fingerprint details.

Surface TypeBlood DilutionReagent ComparisonResearch FindingsCitation
Porous (Raw Wood) 1:5 (Patent)CBB, LCV, LCV-ABmCBB is the recommended reagent for enhancing moderately visible bloody fingerprints. tandfonline.com
1:25 (Faint)CBBCBB is the only recommended reagent that produced good quality fingerprints. tandfonline.com
Porous (White Paper) 1:5 (Patent)LCV, LCV-ABmLCV and LCV-ABm are recommended over CBB for moderately visible prints. tandfonline.com
1:25 (Faint)CBBCBB is the only reagent recommended for enhancing faint bloody fingerprints. tandfonline.com
Non-Porous (Glass, Tile) 1:5 (Patent)Water-based Amido BlackWater-based Amido Black was found to be the best reagent for these surfaces. tandfonline.com
1:25 (Faint)CBBCBB was found to be the best reagent for enhancing faint fingerprints. tandfonline.com
1:125 (Latent)CBB, Acid Yellow 7Only CBB and Acid Yellow 7 effectively enhanced these highly diluted blood prints on tile. tandfonline.com

LCV: Leucocrystal Violet; ABm: Amido Black (Methanol-based)

Development and Analysis of Latent Fingerprints

Beyond blood enhancement, this compound is utilized in other contexts for latent print development.

Powder Dusting and Small Particle Reagent (SPR): A formulation using this compound R dye has been developed as a fluorescent powder for visualizing latent fingerprints on a wide range of porous and non-porous items. avensonline.org This method relies on the mechanical adherence of the fine powder to the moisture and lipid components of the fingerprint residue. avensonline.org This same composition can be suspended in water with a surfactant to create a Small Particle Reagent (SPR). avensonline.org The SPR method is particularly effective for developing prints on non-porous surfaces that have been wetted. avensonline.org

Biochemical Analysis for Attribute Determination: A sophisticated application of this compound in forensic analysis involves using the Bradford reagent, which contains Coomassie this compound G-250 dye, methanol, and phosphoric acid. acs.orgsci-hub.stnih.gov Traditionally used in biochemistry to quantify proteins, this assay has been adapted for fingerprint analysis. acs.org The method leverages the dye's ability to bind to specific amino acids found in fingerprint residue, including arginine, histidine, lysine, phenylalanine, tyrosine, and tryptophan. acs.orgnih.govconductscience.comwikipedia.org

This binding event results in a measurable color change, with the dye's absorbance maximum shifting to 595 nm. sci-hub.stwikipedia.org Research has shown that the intensity of this reaction can be used to differentiate between male and female fingerprint donors. acs.orgnih.gov Studies have demonstrated that fingerprint samples from female donors tend to have a higher concentration of amino acids, resulting in a higher absorbance reading when treated with the Bradford reagent compared to samples from male donors. conductscience.comresearchgate.netexcedr.com This provides a simple, cost-effective, and rapid method for determining the biological sex of a fingerprint originator, offering valuable intelligence in criminal investigations. acs.orgresearchgate.net

Table 2: Absorbance Data for Sex Determination Using CBB G-250 Assay

This table shows representative absorbance values from a study analyzing authentic male and female fingerprint samples using the Bradford assay, which contains Coomassie this compound G-250. The difference in absorbance is used to infer the biological sex of the donor.

Sample TypeNumber of Samples (n)SurfaceAverage Absorbance at 595 nm (AU)ConclusionCitation
Female Fingerprints 5Polyethylene Film~0.28Female samples show a consistently higher absorbance, indicating higher amino acid concentration. researchgate.net
Male Fingerprints 5Polyethylene Film~0.17Male samples show a lower absorbance compared to female samples. researchgate.net

Data is approximated from graphical representations in the cited source.

Brilliant Blue Synthesis Pathways and Structural Modification Research

Conventional Synthetic Routes and Process Optimization Studies

The traditional synthesis of Brilliant Blue FCF (FD&C Blue No. 1) is a multi-step process rooted in the principles of electrophilic aromatic substitution. wikipedia.orgencyclopedia.pub The primary route involves the condensation of two key aromatic compounds: 2-formylbenzenesulfonic acid and an N-alkylaniline derivative, typically N-ethyl-N-(3-sulfobenzyl)aniline. wikipedia.orgfao.orgatamanchemicals.com This condensation reaction forms a colorless leuco base. fao.org The subsequent and crucial step is the oxidation of this leuco base to form the final, intensely colored dye. wikipedia.orgencyclopedia.pubfao.org Various oxidizing agents can be employed for this transformation, with historical and industrial processes utilizing agents like manganese dioxide or lead peroxide. nih.gov The final product is typically isolated as a disodium (B8443419) salt to ensure water solubility. wikipedia.orgatamanchemicals.com

Process optimization in the synthesis of this compound and related triarylmethane dyes is a critical area of research, aiming to enhance reaction yields, improve product purity, and minimize environmental impact. atamanchemicals.com Key areas of optimization include the choice of catalysts, reaction conditions, and purification methods. For instance, studies on related triarylmethane dye syntheses have demonstrated the efficacy of using catalyst systems like CuO/silicotungstic acid with hydrogen peroxide as an oxidant, which can lead to improved yields under milder conditions. nih.gov Research into the Friedel-Crafts reaction for creating triarylmethane structures has shown that Brønsted acidic ionic liquids can serve as effective and reusable catalysts, potentially offering a more environmentally benign alternative to traditional acid catalysts. rsc.org

Control of reaction parameters such as temperature and pH is paramount for maximizing yield and minimizing the formation of by-products. For example, in the oxidation step, careful control of temperature is necessary as excessive heat can lead to the decomposition of the dye. nih.gov The pH of the reaction medium also plays a significant role; for instance, ozonation-based discoloration studies, which can be seen as a reverse process to synthesis, show that the stability and reactivity of this compound are highly pH-dependent.

Purification of the final dye is another critical aspect of process optimization. Techniques such as high-performance liquid chromatography (HPLC) are employed for the characterization and purification of this compound, ensuring a high-purity product. evitachem.com Solid-phase extraction methods, using resins like Amberlite, have also been developed for the effective removal of impurities and for the concentration of the dye from solutions. science.gov

Table 1: Key Reactants in Conventional this compound FCF Synthesis

Compound NameRole in Synthesis
2-Formylbenzenesulfonic acidPrimary aromatic aldehyde component
N-Ethyl-N-(3-sulfobenzyl)anilineAniline derivative for condensation
Manganese DioxideOxidizing agent for leuco base
Lead PeroxideAlternative oxidizing agent
Sodium HydroxideUsed for neutralization to form the salt

Derivatization Strategies for Enhanced Properties in this compound Analogues

The structural backbone of this compound offers numerous possibilities for chemical modification to create analogues with enhanced or tailored properties. These derivatization strategies are aimed at improving characteristics such as solubility, stability, and affinity for specific targets.

One key strategy involves the modification of the N-alkyl groups. For example, research has been conducted on the synthesis of various N-benzyl derivatives of this compound G (BBG), a closely related dye. nih.gov These modifications can significantly alter the lipophilicity of the dye molecule, which in turn influences its interaction with biological membranes and proteins. nih.gov By synthesizing a series of alkyl- and benzylic-BBG compounds, researchers have been able to create derivatives with a finely tuned balance between lipophilicity and water solubility, which is particularly important for applications in ophthalmic surgery where selective staining of tissues is required. nih.gov The synthesis of these derivatives often involves the reaction of the parent dye with alkyl or benzyl (B1604629) halides in the presence of a base. nih.gov

Another important area of derivatization focuses on enhancing the photostability of the dye. Triarylmethane dyes can be susceptible to photobleaching, which limits their use in applications requiring long-term exposure to light, such as in fluorescent microscopy. Research into the photostability of related fluorescent proteins has shown that strategies to inhibit the formation of triplet excited states or to alter the interaction with reactive oxygen species can be effective. rsc.org For synthetic dyes like this compound, this can involve the introduction of specific functional groups that quench these excited states or protect the chromophore from oxidative degradation.

Improving water solubility is another critical goal of derivatization, especially for applications in aqueous environments. The presence of sulfonate groups in the this compound FCF structure already imparts good water solubility. solubilityofthings.com However, for specific applications, further enhancement of solubility or modification of solubility in different solvents might be necessary. This can be achieved by introducing additional polar functional groups onto the aromatic rings or by modifying the existing substituents.

Table 2: Examples of this compound Derivatization Strategies

Derivatization StrategyTarget PropertyExample of Derivative/Analogue
N-Alkylation/N-BenzylationModified lipophilicity and target affinityN-Benzyl this compound G
Introduction of stabilizing groupsEnhanced photostabilityModified chromophore to reduce triplet state formation
Addition of polar functional groupsIncreased water solubilityFurther sulfonation of the aromatic rings

Development of Novel this compound Derivatives for Research Tool Enhancement

The unique spectroscopic properties of this compound have made its derivatives attractive candidates for the development of advanced research tools, particularly in the fields of bio-imaging, analytical chemistry, and environmental science.

A significant area of development is in the creation of fluorescent probes and sensors. The core structure of this compound can be modified to create molecules that exhibit changes in their fluorescence upon binding to a specific analyte. For instance, novel indole (B1671886) derivatives with donor-π-acceptor structures, conceptually related to the building blocks of triarylmethane dyes, have been designed as fluorescent probes for sensing applications. rsc.org this compound itself has been explored as a fluorescent stain for fungi and bacteria, offering a less toxic alternative to commonly used microbial stains. researchgate.net Its intrinsic fluorescence makes it suitable for visualization under a fluorescence microscope. medchemexpress.com

In the realm of bio-imaging, the development of brighter and more photostable dyes is a continuous effort. Polymer-based dyes, such as the "Brilliant" series of fluorochromes (including this compound, Brilliant Violet, and Brilliant UV), have been developed for multicolor flow cytometry. expertcytometry.combiocompare.com These dyes consist of a fluorescent polymer backbone that can be conjugated to antibodies, allowing for the highly sensitive detection of specific cell populations. expertcytometry.com The exceptional brightness of these polymer dyes enables the resolution of even dimly expressed markers on cells. bdbiosciences.com

This compound derivatives have also been developed as tracers for various applications. Due to its high stability and distinct color, this compound FCF is extensively used as a water tracer in hydrological and environmental studies to monitor water flow paths in soil. wikipedia.org Its low toxicity profile makes it an environmentally acceptable choice for such applications. wikipedia.org In a different context, its derivatives have been explored in analytical techniques. For example, by incorporating it into a titrant solution, this compound can act as an inert tracer in titrations, allowing for the determination of the endpoint using a simple colorimeter.

Table 3: Applications of Novel this compound Derivatives as Research Tools

Application AreaSpecific UseDerivative/Analogue Type
Bio-imagingFluorescent staining of microbesThis compound FCF
Flow CytometryHigh-sensitivity cell detectionThis compound polymer dyes conjugated to antibodies
Environmental ScienceWater flow tracing in soilThis compound FCF
Analytical ChemistryInert tracer in titrationsThis compound FCF
Ophthalmic SurgerySelective tissue stainingN-Benzyl this compound G

Environmental Fate, Transport, and Remediation Studies of Brilliant Blue

Environmental Persistence and Biotransformation Resistance of Brilliant Blue

This compound FCF is characterized by its significant stability and resistance to degradation under typical environmental conditions. mdpi.com This persistence is a deliberate feature of its design, as dyes are created to be stable against light and chemical degradation to maintain color intensity. sci-hub.se

Research indicates that this compound FCF degrades slowly in the environment and does not readily accumulate in plants or animals. mdpi.comnih.gov Its chemical structure makes it resistant to microbial degradation. mdpi.com Studies have shown that the dye is largely resistant to short-term biodegradation, even in the presence of various additives and activated sludge microorganisms. mdpi.com This resistance is attributed to its complex aromatic structure, which is foreign to naturally occurring microbial enzymes, a characteristic known as xenobiosis. sci-hub.se While it is poorly absorbed from the gastrointestinal tract in mammals, with about 95% being excreted in feces, this indicates a high level of exposure for gut microbiota, where it can cause lasting structural and functional changes. wikipedia.orgnih.gov The dye's high polarity and water solubility also contribute to its environmental mobility, while its stability leads to persistence in aquatic systems. mdpi.com

Abiotic Degradation Mechanisms of this compound in Aquatic Systems (e.g., Photolysis, Oxidation)

While resistant to biological breakdown, this compound FCF is susceptible to abiotic degradation processes, primarily photolysis and chemical oxidation. sci-hub.sescribd.com

Photolysis: The primary mechanism for the natural decomposition of this compound FCF in the environment appears to be photodegradation, the breakdown of the molecule by light. sci-hub.sescribd.com However, the rate of photolysis can be influenced by environmental conditions. For instance, studies have shown that when protected within quartz tubes, the dye shows little degradation from solar light, but degradation losses of up to 16.8% were observed when the dye was applied to the leaves of water hyacinth and exposed to sunlight for 10 hours. awsjournal.org

Oxidation: this compound FCF is highly susceptible to chemical oxidation, which can decolorize and degrade the molecule. ox.ac.uk Advanced Oxidation Processes (AOPs) are effective in achieving this. These methods rely on the generation of highly reactive species, such as hydroxyl radicals (•OH), which can break down the complex dye structure. lew.ro

Several oxidative systems have been studied for their effectiveness in degrading this compound FCF:

UV/H₂O₂: This system uses ultraviolet light to break down hydrogen peroxide (H₂O₂) into hydroxyl radicals. Studies have shown this method to be significantly more effective than UV radiation alone, achieving around 70% degradation in 20 minutes under specific lab conditions. lew.ro

Photo-Fenton (Fe²⁺/H₂O₂/UV): This process is even more potent, using UV light to enhance the production of hydroxyl radicals from the reaction between ferrous ions (Fe²⁺) and H₂O₂. It has demonstrated superior performance compared to UV or UV/H₂O₂ treatments due to an increased generation of reactive oxygen species. lew.rografiati.com

Fenton-like (Fe³⁺/H₂O₂): This reaction, using ferric ions (Fe³⁺), can also decolorize and mineralize the dye. Under optimal conditions in a dark environment, it can achieve complete color removal and 80% mineralization. researchgate.net

Potassium Persulfate (K₂S₂O₈): Oxidative degradation can also be achieved using potassium persulfate, activated by natural sunlight or other means. researchgate.net The degradation pathway can lead to various intermediate products before resulting in colorless species. researchgate.net The presence of silver nanoparticles (AgNPs) as an activator for K₂S₂O₈ under UV light has been shown to achieve 98% degradation within 60 minutes. nih.gov

It is important to note that complete decolorization does not always equate to complete mineralization, meaning that while the color is removed, intermediate organic compounds may remain in the solution. researchgate.netresearchgate.net

Table 1: Research Findings on Abiotic Degradation of this compound FCF

Degradation MethodKey FindingsReported EfficiencyReference
PhotolysisConsidered the main natural degradation pathway. Rate is influenced by environmental context (e.g., presence on plant surfaces).Up to 16.8% loss on leaves after 10h sunlight. sci-hub.seawsjournal.org
UV/H₂O₂Degradation via hydroxyl radicals generated from H₂O₂. Follows apparent first-order kinetics.~70% degradation in 20 minutes. lew.ro
Photo-Fenton (Fe²⁺/H₂O₂/UV)Superior performance due to increased generation of reactive oxygen species.Highly effective, surpasses UV/H₂O₂. lew.rografiati.com
Fenton-like (Fe³⁺/H₂O₂)Effective for decolorization and mineralization in a dark environment.Complete color removal and 80% mineralization in 150 mins. researchgate.net
K₂S₂O₈ with AgNPs activatorSilver nanoparticles activate persulfate under UV light for rapid degradation.98% degradation in 60 minutes. nih.gov

Advanced Remediation Technologies for this compound-Containing Effluents

Given the persistence of this compound FCF, conventional wastewater treatment methods are often insufficient for its complete removal. mdpi.com This has led to the investigation of advanced remediation technologies, particularly Advanced Oxidation Processes (AOPs) and specialized sorption techniques. numberanalytics.com

Heterogeneous Photocatalysis: This technology has been identified as a valuable method for the complete mineralization of organic pollutants without generating dangerous byproducts. mdpi.com A common photocatalyst is Titanium dioxide (TiO₂). When irradiated with UV light, TiO₂ generates reactive species that degrade the dye. The efficiency of this process is influenced by several factors:

pH: The attraction between the catalyst surface and the dye molecule is pH-dependent. This compound FCF is an anionic dye, so its attachment to the TiO₂ surface is most favorable in neutral or acidic conditions. The lowest discoloration rates are observed in alkaline media due to electrostatic repulsion. mdpi.com

Pollutant Concentration: Degradation efficiency decreases as the initial concentration of the dye increases. This is because a higher concentration of dye molecules can block UV light from reaching the catalyst surface, reducing the generation of reactive species. mdpi.com

Flow Rate: In circulating reactor systems, a higher flow rate can decrease removal efficiency due to the reduced contact time between the dye and the active sites on the catalyst. mdpi.com Studies using a TiO₂ photocatalytic system have demonstrated degradation rates of up to 98% at the laboratory scale. mdpi.com

Fenton and Photo-Fenton Processes: As mentioned previously, these AOPs are highly effective. The Fenton process (H₂O₂/Fe²⁺) and its variants generate powerful hydroxyl radicals that can break down the dye. lew.ro The photo-Fenton process enhances this effect with UV radiation. lew.ro Research on a Fenton-like process (H₂O₂/Fe³⁺) showed that the decolorization rate was enhanced by increasing the initial concentrations of H₂O₂ and Fe³⁺, but decreased with a higher initial dye concentration. researchgate.net

Sorption: Adsorption is another key remediation strategy. The process involves binding the dye molecules to the surface of an adsorbent material. Various materials have been tested for their ability to remove this compound FCF from water:

Modified Bentonite: Bentonite clay, particularly when modified with iron, has shown significant adsorption capacity for this compound FCF. researchgate.net

Activated Carbon and Graphene Oxide: Carbon-based materials are effective adsorbents for the dye. mdpi.com

Agricultural Solid Waste: Materials like acid-treated Ricinus communis (castor bean) stem have been used as low-cost adsorbents, showing greatly enhanced sorption capacity after chemical modification. researchgate.net

Table 2: Efficiency of Selected Remediation Technologies for this compound FCF

TechnologyAdsorbent/CatalystKey ConditionsRemoval EfficiencyReference
Heterogeneous PhotocatalysisTitanium dioxide (TiO₂)Neutral pH, low initial dye concentrationUp to 98% mdpi.com
Fenton-like ProcessH₂O₂/Fe³⁺pH 3, dark environment100% decolorization, 80% mineralization researchgate.net
AdsorptionIron-modified BentoniteBatch studyHigher than unmodified bentonite researchgate.net
AdsorptionAcid-treated Ricinus communis stemBatch studySorption capacity increased from 52.4 to 2445 µg/g researchgate.net

Sorption and Transport Dynamics of this compound in Environmental Matrices

The movement and retention of this compound FCF in the environment are largely governed by its sorption (adsorption to solid particles) behavior in matrices like soil and sediment. wikipedia.org As a neutral or anionic molecule, it is not strongly adsorbed by negatively charged soil components, which allows for moderate mobility. sci-hub.senih.gov However, several factors significantly influence its sorption:

Soil Properties: Sorption is highly dependent on soil composition. Substantial sorption has been found in soils with high clay content and low pH. newschool.edu The dye is attracted to and sorbed in acidic soils due to its large size and ionic charge. wikipedia.org

pH: The pH of the soil solution is a critical factor. Adsorption of the dye is influenced by the pH-dependent charge of both the dye molecule and the soil surfaces. newschool.educanada.ca

Ionic Strength: Increasing the ionic strength of the soil solution leads to increased sorption of this compound FCF. newschool.educanada.ca This is because the higher concentration of ions in the solution can compress the electrical double layer around soil particles, promoting the dye's approach and binding to the surface. The type of background cation (e.g., Ca²⁺ or K⁺) appears to have a lesser effect on sorption. newschool.edu

Sorption isotherms, which describe the equilibrium between the dye sorbed on a solid and the dye dissolved in solution, have been modeled using different equations depending on the dye concentration.

Freundlich Isotherm: This model has been used to describe adsorption when dye concentrations are low (0.1–15 mg/L). nlcsk.org

Langmuir Isotherm: This model is more suitable for higher concentrations (100–5000 mg/L) and has been successfully applied in batch sorption studies. newschool.edunlcsk.org

This compound as a Tracer for Solute Transport in Geomedia

This compound FCF is extensively used as a tracer agent to study the movement of water and dissolved substances (solutes) through soil and other geological media (geomedia). wikipedia.orgnih.gov Its suitability for this purpose stems from a combination of ideal characteristics:

High Visibility: Its intense blue color is easily visible in soil, allowing for the clear staining and identification of water flow paths, particularly preferential flow paths which are critical for understanding contaminant transport. sci-hub.senih.govmdpi.com

Moderate Mobility: As an anionic or neutral dye, it is not strongly adsorbed by most soils, allowing it to move with the water. sci-hub.senih.gov However, it does undergo some retardation, which is necessary to leave a visible stain on the solid surfaces of the flow paths. scribd.com

Chemical Stability: The dye retains its color for long periods, outperforming many other dye tracers. wikipedia.org The absorption spectrum of the dye in aqueous solution is not sensitive to changes in pH or ionic strength, ensuring consistent detection. newschool.edu

Low Toxicity: From a toxicological standpoint, it is considered a suitable and environmentally acceptable tracer, especially for field studies, as it is significantly less toxic than many other dyes used for this purpose. sci-hub.senih.gov

Due to these properties, this compound FCF is an effective tool for visualizing water movement in soil columns, profiles, and entire fields, providing valuable insights into vadose zone hydrology and how solutes are transported downstream in watersheds. sci-hub.senewschool.eduscience.gov

Advanced Analytical Methodologies for Brilliant Blue Detection and Quantification

Spectroscopic Methodologies for Brilliant Blue Detection and Quantification (e.g., UV-Vis Spectrophotometry, Fluorescence)

Spectroscopic methods are widely employed for the analysis of this compound due to its distinct light absorption properties in the visible spectrum. UV-Vis spectrophotometry is a fundamental technique, relying on the Beer-Lambert Law to correlate the absorbance of a solution to the concentration of the analyte. This compound FCF exhibits a maximum absorbance wavelength () typically around 629-630 nm in aqueous solutions, making it readily detectable by UV-Vis spectroscopy. fao.orglew.roresearchgate.net

Research has demonstrated the application of UV-Vis spectrophotometry for the quantification of this compound in various samples. For instance, a method utilizing solid-phase extraction combined with UV-Vis spectrophotometry was developed for the simultaneous determination of this compound and Sunset Yellow in foodstuffs. This method achieved detection limits of 0.13 ng/mL for this compound and employed detection at 630 nm. oup.comresearchgate.net Another study used UV-Vis spectrophotometry at 627 nm following a deep eutectic solvent-based dispersive liquid-liquid microextraction for the analysis of this compound FCF in food samples, reporting a limit of detection of 0.86 µg/L. cumhuriyet.edu.trcumhuriyet.edu.tr Cloud point extraction coupled with spectrophotometric detection at 632 nm has also been successfully applied for the determination of this compound FCF in food samples, with a reported detection limit of 3 ng/mL. medilam.ac.irjcsp.org.pk

While this compound itself is not strongly fluorescent, fluorescence-based methods can be developed by utilizing its interaction with fluorescent probes or through techniques like fluorescence quenching or resonance energy transfer. Studies have explored the interaction between this compound and other molecules using fluorescence techniques, providing insights into binding mechanisms. asianpubs.org Furthermore, advanced optical detection methods, such as those based on fluorescence resonance energy transfer (FRET), have been developed for sensitive this compound detection. rsc.orgresearchgate.netdntb.gov.ua

Table 1: Examples of Spectroscopic Methods for this compound Analysis

MethodDetection Wavelength (nm)Sample MatrixLimit of Detection (LOD)Reference
UV-Vis Spectrophotometry (with SPE)630Foodstuffs0.13 ng/mL oup.comresearchgate.net
UV-Vis Spectrophotometry (with DES-DLLME)627Food samples0.86 µg/L cumhuriyet.edu.trcumhuriyet.edu.tr
UV-Vis Spectrophotometry (with CPE)632Food samples3 ng/mL jcsp.org.pk
Fluorescence Resonance Energy Transfer (FRET)(Indirect measurement)(Nanocrystal-based system)1.0 × 10⁻⁶ g/L rsc.org

Chromatographic Approaches for this compound Analysis (e.g., HPLC-DAD, UPLC-MS)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are powerful tools for the separation and quantification of this compound, especially in complex matrices or when analyzing multiple dyes simultaneously. scioninstruments.comthermofisher.com HPLC coupled with a Diode Array Detector (DAD) allows for the detection of this compound based on its characteristic UV-Vis spectrum after chromatographic separation. scioninstruments.com The optimal detection wavelength for this compound in HPLC-DAD methods is typically around 620-630 nm. revistadechimie.roscioninstruments.comtandfonline.com

HPLC-DAD methods have been developed for the simultaneous analysis of this compound alongside other synthetic food dyes. revistadechimie.roscioninstruments.com These methods often utilize reversed-phase columns and mobile phases optimized for separating polar compounds like this compound. scioninstruments.comthermofisher.comresearchgate.net Research has shown successful application of HPLC-DAD for determining this compound in feedingstuffs and environmental water samples. europa.eurevistadechimie.roresearchgate.net A direct injection HPLC-DAD method for this compound in surface and wastewater samples reported a limit of quantitation (LOQ) of 1.0 µg/L and demonstrated the presence of this compound in analyzed samples at concentrations ranging from 1.07 to 14.17 µg/L. revistadechimie.roresearchgate.net Another reverse phase HPLC method for this compound in marketed formulations reported a retention time of 3.512 minutes and a detection limit (LOD) of 100 ng. tandfonline.com

Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS or LC-MS/MS) offers enhanced sensitivity, selectivity, and the ability to confirm the identity of this compound through its mass fragmentation pattern. europa.euresearchgate.netnih.gov LC-MS/MS methods are particularly valuable for the analysis of this compound in complex matrices where potential interferences exist. europa.eunih.gov A multi-analyte LC-MS/MS method has been validated for the quantification of this compound FCF in feedingstuffs, involving sample extraction and detection in multiple reaction monitoring (MRM) mode. europa.eu LC/MS has also been used for the confirmation of this compound FCF in samples like red vinegar. nih.gov UPLC systems, with their smaller particle size columns, offer faster separation times and improved resolution compared to traditional HPLC. lcms.cz UPLC coupled with PDA detection has been successfully applied for the simultaneous analysis of this compound and other food dyes, providing rapid and accurate quantification. lcms.cz

Table 2: Examples of Chromatographic Methods for this compound Analysis

MethodDetectionColumn TypeSample MatrixKey Findings / Performance MetricsReference
HPLC-DADUV-Vis (620-630 nm)Reversed-phase C18Feedingstuffs, WaterLOQ: 1.0 µg/L (water); Detected in water samples (1.07-14.17 µg/L) europa.eurevistadechimie.roresearchgate.net
HPLC-DADUV-Vis (629 nm)Reversed-phaseMarketed formulationsRetention time: 3.512 min; LOD: 100 ng tandfonline.com
LC-MS/MSMass Spectrometry (MRM)(Not specified)FeedingstuffsMulti-analyte method validated europa.eu
LC/MSMass Spectrometry(Not specified)Red vinegar, WaterConfirmation of identity; Recoveries ~95% (water) researchgate.netnih.gov
UPLC-PDAUV-Vis (630 nm)Reversed-phase C18Foods and beveragesRapid separation, excellent linearity (r² > 0.999) lcms.cz

Micro-extraction and Preconcentration Techniques for this compound Analysis

Micro-extraction and preconcentration techniques are often coupled with analytical methods to improve sensitivity and enable the analysis of this compound in complex matrices or at very low concentrations. These techniques aim to isolate and concentrate the analyte from the sample matrix, reducing matrix effects and lowering detection limits.

Various micro-extraction approaches have been explored for this compound. Dispersive Liquid-Liquid Microextraction (DLLME) is one such technique where a suitable extraction solvent is dispersed into the aqueous sample, forming a cloudy solution that facilitates the partitioning of the analyte into the small volume of the extraction solvent. nih.gov Ionic liquid-based DLLME methods have been developed for the preconcentration of this compound FCF from food samples prior to spectrophotometric analysis. nih.gov Ultrasonic assisted temperature controlled ionic liquid DLLME is an example of such a method. nih.gov

Deep Eutectic Solvent (DES)-based microextraction techniques are also gaining traction as greener alternatives for the extraction of this compound. cumhuriyet.edu.trcumhuriyet.edu.trrsc.org These methods utilize DESs as the extraction phase, offering advantages such as low toxicity and ease of preparation. cumhuriyet.edu.trcumhuriyet.edu.tr Effervescence assisted DLLME based on hydrophobic DES has been successfully applied for the extraction of this compound FCF from food samples before spectrophotometric determination, achieving a LOD of 0.0020 µg/mL. rsc.org Another DES-based liquid phase microextraction method for this compound FCF in food samples reported a LOD of 0.86 µg/L and a limit of quantification (LOQ) of 2.88 µg/L. cumhuriyet.edu.trcumhuriyet.edu.tr

Solid-Phase Extraction (SPE) is another common preconcentration technique. It involves the adsorption of the analyte onto a solid sorbent material, followed by elution with a small volume of solvent. SPE has been combined with UV-Vis spectrophotometry for the simultaneous determination of this compound and other dyes in foodstuffs, achieving a preconcentration factor of 80. oup.comresearchgate.netnih.gov SPE has also been used as a clean-up step in LC-MS methods for the analysis of this compound in environmental water samples. researchgate.net

Cloud Point Extraction (CPE) is a preconcentration method based on the phase behavior of surfactant solutions. This compound can be extracted into the surfactant-rich phase formed above the cloud point temperature. CPE coupled with spectrophotometric detection has been used for the preconcentration and determination of this compound FCF in food samples, with a LOD of 3 ng/mL. jcsp.org.pk

Table 3: Examples of Micro-extraction and Preconcentration Techniques for this compound Analysis

TechniqueExtraction Phase/SorbentCoupled Analytical MethodSample MatrixKey Findings / Performance MetricsReference
Ionic Liquid-based DLLMEIonic LiquidSpectrophotometryFood samplesUsed for preconcentration nih.gov
DES-based DLLME (Effervescence assisted)Hydrophobic Deep Eutectic SolventSpectrophotometryFood samplesLOD: 0.0020 µg/mL; Linear range: 0.003–2.5 μg/mL rsc.org
DES-based Liquid Phase MicroextractionDeep Eutectic SolventSpectrophotometryFood samplesLOD: 0.86 µg/L; LOQ: 2.88 µg/L; Recovery: 0.4-1.3% RSD cumhuriyet.edu.trcumhuriyet.edu.tr
Solid-Phase Extraction (SPE)Amberlite XAD-8 resinUV-Vis SpectrophotometryFoodstuffsPreconcentration factor: 80; LOD: 0.13 ng/mL oup.comresearchgate.net
Solid-Phase Extraction (SPE)Anion exchange cartridgeLC/MSEnvironmental waterRecoveries: 94.8-97.4% researchgate.net
Cloud Point Extraction (CPE)Surfactant-rich phaseSpectrophotometryFood samplesLOD: 3 ng/mL; Linear range: 16.0–1300 ng/mL jcsp.org.pk

Advanced Optical Detection Methods for this compound (e.g., Fluorescence Resonance Energy Transfer)

Beyond basic UV-Vis spectrophotometry and conventional fluorescence measurements, advanced optical detection methods offer enhanced sensitivity and specificity for this compound analysis. Fluorescence Resonance Energy Transfer (FRET) is one such technique that has been applied. FRET involves the non-radiative transfer of energy from a donor fluorophore to an acceptor molecule when they are in close proximity.

An approach for this compound detection has been established based on FRET using YVO₄:Eu nanocrystals as energy donors and this compound as the energy acceptor. rsc.orgresearchgate.netdntb.gov.ua In this system, this compound electrostatically combines with the nanocrystals, leading to the quenching of the nanocrystals' fluorescence. rsc.org The logarithm of the fluorescence intensity of the nanocrystals shows a linear relationship with the this compound concentration over specific ranges. rsc.org This FRET-based method demonstrated a limit of detection of 1.0 × 10⁻⁶ g/L and was successfully applied for this compound detection in juices and candies. rsc.org

Surface-Enhanced Raman Spectroscopy (SERS) is another advanced optical technique that can be used for the detection of this compound. SERS relies on the enhancement of Raman scattering by molecules adsorbed onto plasmonic nanostructures. While this compound can be a strongly fluorescent dye, which can interfere with Raman detection, SERS can sometimes be used as an alternative method to overcome fluorescence interference. metrohm.com Although this compound has a weak SERS signal, sample extraction techniques can improve its detectability using SERS. metrohm.com SERS has shown potential for analyzing food colorants like this compound, offering a rapid, convenient, and sensitive method. researchgate.net

These advanced optical methods provide highly sensitive and selective approaches for the detection and quantification of this compound, particularly in challenging matrices or when very low detection limits are required.

Table 4: Examples of Advanced Optical Detection Methods for this compound Analysis

MethodPrincipleKey ComponentsSample MatrixLimit of Detection (LOD)Reference
Fluorescence Resonance Energy Transfer (FRET)Energy transfer from donor to acceptorYVO₄:Eu nanocrystals (donor), this compound (acceptor)Juices, Candies1.0 × 10⁻⁶ g/L rsc.orgresearchgate.net
Surface-Enhanced Raman Spectroscopy (SERS)Enhanced Raman scattering on nanostructuresPlasmonic nanostructuresFood matrix (drink mix)(Improved detectability with extraction) metrohm.comresearchgate.net

This compound, a synthetic dye, has been widely used across various industries. However, growing interest in natural alternatives has spurred research into naturally derived blue pigments and their production through biotechnological means. These efforts aim to find sustainable and potentially more environmentally friendly substitutes for synthetic blue colorants.

Innovations in Natural Brilliant Blue Equivalents and Biosynthesis

Discovery and Characterization of Naturally Derived Blue Pigments as Brilliant Blue Alternatives

Naturally derived blue pigments are relatively uncommon compared to other colors found in nature, such as reds and purples, which are often conferred by anthocyanins. nih.govmdpi.com Despite this rarity, several classes of natural compounds exhibit blue coloration and are being investigated as potential alternatives to synthetic this compound.

One significant area of discovery involves anthocyanins, pigments responsible for a wide range of colors in plants. While many anthocyanins appear red or purple, specific molecular structures and interactions can result in blue hues. For instance, delphinidin (B77816) derivatives are commonly found in blue flowers. mdpi.com The addition of hydroxyl groups on the B-ring of anthocyanins can lead to a bathochromatic shift, increasing the maximum absorption wavelength in the visible range and contributing to bluer colors. mdpi.com Achieving true blue with anthocyanins often requires complex formation through intramolecular co-pigmentation, intermolecular co-pigmentation, and metal chelation to stabilize the unstable quinonoid base form responsible for blue color. nih.gov

Recent research has focused on identifying and characterizing specific blue anthocyanins from sources like red cabbage. Although present in tiny amounts, a natural cyan blue coloring has been discovered in red cabbage extract that shows potential as an alternative to synthetic blue food colorings like FD&C Blue No. 1. ucdavis.edunsf.govchemistryviews.orgscitechdaily.com This discovery involved a decade of research and a multidisciplinary approach combining techniques from analytical chemistry, food science, biochemistry, synthetic biology, color science, and computational chemistry to characterize this unique anthocyanin. chemistryviews.orgfooddive.com

Another class of natural blue pigments includes phycobiliproteins, such as C-phycocyanin (C-PC), found in cyanobacteria like Spirulina. researchgate.netsoci.org C-PC is a photosynthetic pigment and the most abundant phycobiliprotein in the Spirulina genus. researchgate.net It is relatively stable and water-soluble, making it a promising candidate for various applications, including food coloring. soci.org The chromophore responsible for the blue color in phycocyanin is phycocyanobilin, an open tetrapyrrole. researchgate.netwhiterose.ac.uknih.gov

Indigoidine (B1217730) is another naturally occurring blue pigment produced by certain bacterial species, including Arthrobacter atrocyaneus, Vogesella indigofera, and Erwinia chrysanthemi (now Dickea dadantii). wikipedia.org Indigoidine is an organic compound of the azaquinone group and is excreted by these bacteria into the surrounding medium. wikipedia.org

Marennine, a blue-green pigment produced by the marine diatom Haslea ostrearia, is also being investigated as a natural blue colorant. europa.eumdpi.com Marennine is known for causing the natural greening of oysters and has potential applications in the food, cosmetic, textile, and paper industries. mdpi.com Its color can change with pH and redox state. mdpi.com

Betalains, typically known for red and yellow hues found in sources like red beet, have also been explored for blue derivatives. By extending the π-system of betalains, researchers have designed photostable and metal-free blue dyes like "BeetBlue," derived from betalamic acid. nih.gov

Biotechnological Approaches for Natural this compound Analog Production (e.g., Enzymatic Biotransformation, Synthetic Biology)

Biotechnological methods offer promising avenues for producing natural blue pigments and their analogs more sustainably and efficiently than traditional extraction or chemical synthesis. These approaches include enzymatic biotransformation and synthetic biology.

Enzymatic biotransformation involves using enzymes to convert precursor molecules into desired pigments. For example, a natural cyan blue from red cabbage, which is present in very low concentrations naturally, can be produced in usable quantities using an enzyme. ucdavis.edunsf.govscitechdaily.com Researchers screened millions of enzymes and used computational methods to design an enzyme capable of efficiently converting other anthocyanins in cabbage into the blue color compound. ucdavis.edunsf.govchemistryviews.org Enzymatic conversions are already widely used in the food industry. ucdavis.eduscitechdaily.com

Another example of enzymatic synthesis is the production of blue pigments from geniposide, a compound found in Gardenia extracts. Geniposide can be transformed into genipin (B1671432) by β-glycosidases, and genipin then reacts with amino acids to generate a natural blue pigment. researchgate.net Studies have shown that specific glycosidases and amino acids like glycine (B1666218) and tyrosine can result in high dye production yields. researchgate.net

Synthetic biology involves engineering microorganisms or other biological systems to produce specific compounds, including pigments. This approach can overcome limitations of natural abundance and extraction efficiency. For instance, synthetic biology has been used to develop a "greener" route to produce indigo (B80030) dye from renewable resources like sugars, using re-engineered microbial enzymes. fermbox.bio This method transforms bacteria into "bio-factories" that convert sugars into blue dye pigments. fermbox.bio

Synthetic biology is also being applied to improve the production of phycocyanin. Researchers have engineered a relative of Spirulina, Synechocystis, to produce a heat-stable form of phycocyanin at lower temperatures by incorporating genetic instructions from a thermophilic blue-green algae. ed.ac.uk This engineering combines the high yield potential of Synechocystis with the heat tolerance from the thermophile, addressing a limitation of natural phycocyanin for certain applications. ed.ac.uk

Furthermore, synthetic biology has been explored for producing indigoidine. This natural blue pigment, which is not naturally synthesized in animals, has been produced in genetically engineered silkworms by integrating genes for indigoidine synthetase and a phosphopantetheinyl transferase. nih.gov The engineered silkworms were able to synthesize and secrete indigoidine. nih.gov

Comparative Analysis of Natural and Synthetic Blue Chromophores in Research Applications

Natural and synthetic blue chromophores exhibit distinct characteristics that influence their suitability for various research applications. Synthetic dyes like this compound G and this compound R are well-established for applications such as protein staining in gel electrophoresis (e.g., Coomassie this compound stains) and as staining agents in ophthalmic procedures. macsenlab.comnih.govsigmaaldrich.com this compound G, for instance, is used to stain the internal limiting membrane (ILM) of the eye during surgery due to its ability to impart a vibrant blue color without staining other retinal layers. macsenlab.comnih.gov

Natural blue pigments, while often sought for their perceived safety and sustainability, can present challenges such as lower stability, particularly regarding pH and temperature, and lower color intensity compared to their synthetic counterparts. For example, many natural blue anthocyanins lose their blue color in acidic conditions, turning purple or pink, whereas synthetic blue anthraquinones or quinoid dyes may become red or orange. mdpi.com Phycocyanin from Spirulina is also noted as being unstable. mdpi.com However, engineered versions of phycocyanin with improved heat stability are being developed through synthetic biology. ed.ac.uk

Despite these challenges, natural blue chromophores offer unique properties that are valuable in research. Phycocyanin, in addition to its use as a food colorant, serves as a fluorescent marker in clinical imaging and is being investigated for potential antioxidant properties. soci.org The discovery and characterization of new natural blue pigments, such as the cyan blue from red cabbage, are crucial for expanding the palette of natural colorants available for research and commercial applications. chemistryviews.orgfooddive.com The ability to produce these natural pigments through controlled biotechnological processes allows for potentially higher purity and consistency compared to traditional extraction methods.

The development of metal-free blue chromophores derived from natural precursors, like the betalain-inspired "BeetBlue," highlights efforts to create natural alternatives with enhanced stability for research and industrial use. nih.gov Comparative studies are essential to evaluate the spectral properties, stability under different conditions (pH, temperature, light), compatibility with various matrices, and potential interactions of natural blue chromophores against synthetic standards in specific research contexts. While synthetic blues currently dominate certain technical applications due to their established performance and availability, ongoing research into the discovery, characterization, and biotechnological production of natural blue pigments is expanding their potential utility and offering more sustainable options for the future.

Emerging Research Paradigms and Future Directions for Brilliant Blue

In Silico Modeling and Computational Studies of Brilliant Blue Interactions

Computational methods, or in silico studies, have become indispensable for predicting and understanding the interactions of small molecules like this compound FCF (BBF) with biological systems. These models offer a powerful, cost-effective approach to screen for potential biological activities and to elucidate mechanisms of action at the molecular level.

Molecular docking and molecular dynamics simulations have been employed to investigate how BBF interacts with proteins. nih.gov One notable study focused on the ability of BBF to inhibit the formation of amyloid fibrils, which are associated with degenerative diseases. nih.gov Through these computational techniques, researchers demonstrated that BBF's inhibitory mechanism is initiated by its binding to the aggregation-prone region of the protein lysozyme (B549824), which serves as a model for amyloidogenic proteins. nih.gov This binding effectively suppresses the formation of fibrils in a dose-dependent manner. nih.gov

Other computational studies have explored the physicochemical and pharmacokinetic properties of this compound FCF. An in silico analysis using the SwissADME online tool predicted the absorption, distribution, metabolism, and excretion (ADME) profiles of BBF and other food colorants. researchgate.net The results of this predictive study indicated that this compound FCF violated certain rules for drug-likeness, raising questions for further experimental validation. researchgate.net Computational models have also been used to understand the physical interactions of BBF with non-biological materials, such as the adsorption mechanism onto porous Al-based metal-organic framework (MOF) sorbents, where electrostatic interactions and hydrogen bonding were identified as key forces. researchgate.net Kinetic modeling has also been applied to understand the discoloration reactions of BBF, for instance, during ozonation, revealing complex reaction pathways that simple kinetic models could not fully describe. mdpi.com

Table 1: Summary of In Silico Studies on this compound FCF

Study FocusModel/MethodKey Findings
Inhibition of Amyloid FibrillogenesisMolecular Docking & Molecular Dynamics SimulationBBF binds to the aggregation-prone region of lysozyme, inhibiting fibril formation. nih.gov
Pharmacokinetics PredictionSwissADME Online ToolPredicted that BBF violates certain parameters for drug-likeness based on its physicochemical and ADME properties. researchgate.net
Adsorption MechanismComputational StudiesAdsorption onto Al-based MOF sorbents is driven by a combination of electrostatic interactions and hydrogen bonding. researchgate.net
Reaction KineticsKinetic ModelingThe discoloration of BBF by ozonation follows a complex mechanism involving mass transfer coupled with a chain reaction. mdpi.com

Exploration of Novel Functional Roles of this compound in Molecular and Cellular Biology

Recent research has moved beyond the view of this compound as a biologically inert substance, revealing its capacity to modulate specific cellular pathways and functions. These discoveries open up potential new avenues for its use as a research tool and therapeutic lead compound.

A significant area of investigation is the effect of this compound and its structural analogs, like this compound G (BBG), on purinergic receptors. wikipedia.org These receptors are key players in cellular inflammation and other processes. wikipedia.org Studies have shown that this compound FCF can inhibit these receptors, thereby limiting cell proliferation that can lead to conditions like intimal hyperplasia, a common complication following vein graft procedures. wikipedia.org

The anti-amyloidogenic properties of BBF, first suggested by computational studies, have been confirmed through in vitro experiments. nih.gov Research demonstrated that BBF can suppress the formation of lysozyme amyloid fibrils, with further characterization using techniques like circular dichroism spectroscopy and fluorescence spectroscopy to analyze the structural changes in the protein upon binding to the dye. nih.gov

Furthermore, this compound FCF has been found to exert neuroprotective effects. In a study using the HT22 hippocampal cell line, BBF was shown to protect against cell death induced by chemical hypoxia. mdpi.com The mechanism was traced to its ability to inhibit the pathological activation of the ERK and GSK3β signaling pathways, which are implicated in neuronal injury during ischemic events. mdpi.com

In the field of cell biology, this compound FCF is widely used in the "Smurf assay" to assess intestinal barrier integrity in the model organism Drosophila melanogaster. biorxiv.org In this assay, a failure to confine the blue dye to the gut lumen is interpreted as a "leaky gut." biorxiv.org However, recent findings indicate that BBF is not merely a passive marker but is actively transported across the insect's midgut and Malpighian tubule epithelia, a discovery that necessitates a re-evaluation of how results from this assay are interpreted. biorxiv.org

Long-Term and Multi-Omics Investigations of this compound in Complex Biological Systems

The long-term effects of this compound on complex biological systems, particularly the gut microbiome, are a growing area of research. The gut microbiota is a dynamic community of microorganisms crucial for host health, and its interaction with ingested compounds like food additives is of significant interest. nih.govresearchgate.net Since this compound FCF is poorly absorbed from the gastrointestinal tract, the gut microbiota is substantially exposed to it. wikipedia.orgnih.gov

A pivotal study utilized a three-stage in vitro approach with a Simplified Human Microbiota Model (SIHUMIx) to investigate the impact of this compound. nih.govresearchgate.net By employing advanced analytical techniques like metaproteomics (the large-scale study of proteins from microbial communities) and metabolomics (the study of small molecule metabolites), researchers observed significant and lasting changes in the microbial community structure and function. nih.govresearchgate.net

The study reported notable shifts in microbial composition, including an increased relative abundance of Bacteroides thetaiotaomicron and a decrease in beneficial species such as Bifidobacterium longum and Clostridium butyricum. nih.govresearchgate.net Functionally, the exposure led to a lower abundance of proteins involved in energy metabolism and a reduction in the production of key metabolic end products, particularly the short-chain fatty acids (SCFAs) lactate (B86563) and butyrate. nih.govresearchgate.net Disturbances were also noted in critical metabolic pathways concerning energy production, stress response, and amino acid metabolism. nih.gov

Crucially, many of these functional and structural changes persisted during the recovery phase after the dye was removed, suggesting that this compound has a lasting impact on the gut microbiota. nih.govresearchgate.net These findings highlight the need for more in-depth, long-term investigations into how food colorants may influence microbial communities and their metabolic functions. nih.gov

Table 2: Summary of Multi-Omics Findings on this compound FCF in a Gut Microbiota Model (SIHUMIx)

Omic ApproachKey ObservationImplication
MetaproteomicsLower abundance of proteins in energy metabolism pathways. nih.govIndicates a disturbance in the central energy-producing functions of the microbiota. nih.gov
MetabolomicsReduced concentrations of lactate and butyrate. nih.govresearchgate.netSuggests a negative impact on the production of beneficial short-chain fatty acids. nih.govresearchgate.net
Community AnalysisIncreased Bacteroides thetaiotaomicron, decreased Bifidobacterium longum and Clostridium butyricum. nih.govresearchgate.netShows a significant and persistent shift in the composition of the microbial community. nih.govresearchgate.net
Pathway AnalysisDisturbances in energy production, stress response, and amino acid metabolism pathways. nih.govReveals broad functional disruption within the microbial ecosystem. nih.gov

Design and Validation of Next-Generation this compound Probes for Advanced Research Applications

The unique properties of this compound are being harnessed to design and validate a new generation of probes and sensors for advanced research and diagnostic applications. Its intense color, fluorescence capabilities, and specific interactions make it a versatile component in the development of novel analytical tools. researchgate.netresearchgate.net

In the realm of nanotechnology, this compound dye has been used to decorate titanium dioxide nanoparticles (BBD-TiO2 NPs). researchgate.net These hybrid nanoparticles have been synthesized using a green and controllable laser ablation method and show promise as sensing elements for the development of stable and cost-effective fiber-optic biosensors. researchgate.net

Another innovative application is the development of a fluorometric nanosensor for the highly selective detection of this compound FCF itself. researchgate.net This sensor is based on L-cysteine capped cadmium sulphide quantum dots and operates on the principle of the inner filter effect (IFE), where the dye quenches the fluorescence of the quantum dots. researchgate.net This simple and cost-effective sensor has demonstrated its potential for quantifying this compound in food samples like sports drinks and candies. researchgate.net

This compound FCF has also been validated as a non-toxic and inexpensive fluorescent stain for the microscopic imaging of live fungi and bacteria. researchgate.net It serves as a safe alternative to traditional microbial stains, many of which are toxic or carcinogenic, allowing for the clear visualization of microbial cell structures without inhibiting their growth. researchgate.netresearchgate.net This application is valuable for a wide range of studies in microbiology and pathology. researchgate.net

The development of sensors for other targets has also been inspired by the properties of related dyes. For instance, electrochemical biosensors based on glassy carbon electrodes modified with materials like MnO2 nanorods have been developed for the simultaneous quantification of this compound FCF and Tartrazine in beverages. mdpi.com While not a probe itself in this context, the ability to selectively detect it is crucial for quality control and drives the development of advanced sensor technology. mdpi.com

Table 3: Examples of this compound in Advanced Probe and Sensor Design

ApplicationTechnologyPrinciple
BiosensingThis compound dye-decorated titanium dioxide nanoparticles (BBD-TiO2 NPs). researchgate.netUsed as a sensing element in fiber-optic sensors, with optical properties adjustable via synthesis method. researchgate.net
Dye Detection in FoodL-cysteine capped cadmium sulphide quantum dot nanosensor. researchgate.netFluorescence quenching of quantum dots by the dye via the inner filter effect (IFE). researchgate.net
Microbial ImagingFluorescent stain for microscopy. researchgate.netProvides pronounced fluorescence of microbial cells without toxic effects, allowing for live-cell imaging. researchgate.net
Ophthalmic SurgeryThis compound G (BBG) as a staining agent. nih.govSelectively stains the internal limiting membrane of the eye, making it visible for surgical removal. nih.gov

Q & A

Q. How is Brilliant Blue G-250 utilized in protein quantification methodologies, and what are its limitations?

this compound G-250 is the active dye in the Bradford assay, a widely used method for protein quantification. The dye binds to arginine, lysine, and hydrophobic residues in proteins, causing a spectral shift from 465 nm (oxidized form) to 595 nm (protein-bound form). The assay requires calibration with a protein standard (e.g., bovine serum albumin) and is sensitive to pH variations, detergents, and non-protein compounds that interfere with dye binding. Limitations include nonlinearity at high protein concentrations and interference from compounds like Triton X-100 .

Q. What parameters influence this compound (BBG) adsorption efficiency in aqueous solutions?

Key parameters include:

  • pH : Affects dye ionization and adsorbent surface charge (optimal pH for BBG adsorption is often acidic, e.g., pH 3–5) .
  • Adsorbent dosage : Higher amounts increase surface area but may reduce efficiency due to particle aggregation .
  • Initial dye concentration : Higher concentrations saturate adsorption sites, reducing removal efficiency .
  • Temperature : Exothermic adsorption processes favor lower temperatures .

Q. What characterization techniques validate this compound adsorption mechanisms?

Common methods include:

  • Scanning Electron Microscopy (SEM) : Visualizes adsorbent surface morphology pre- and post-adsorption .
  • Energy-Dispersive X-ray Spectroscopy (EDS) : Confirms elemental composition changes after dye uptake .
  • UV-Vis Spectroscopy : Quantifies residual dye concentration via absorbance at λmax (e.g., 590 nm for BBG) .

Advanced Research Questions

Q. How can Plackett-Burman Design (PBD) and Response Surface Methodology (RSM) optimize this compound adsorption experiments?

  • PBD : Screens critical factors (e.g., pH, temperature, adsorbent dosage) with minimal experiments. For BBG, PBD identified adsorbent dosage and contact time as dominant variables .
  • RSM : Develops a quadratic model to predict optimal conditions. For BBG removal using Amberlite XAD-4/Agaricus campestris composites, RSM achieved 96.72% efficiency at 0.38 g adsorbent, 60.78 min contact time, and 107.13 mg·L<sup>−1</sup> initial concentration .
  • Validation : Central Composite Design (CCD) confirms model accuracy by testing center points and interaction effects .

Q. How should researchers address contradictions in adsorption data for this compound across studies?

Contradictions may arise from differences in adsorbent preparation, experimental conditions, or analytical methods. Strategies include:

  • Comparative Meta-Analysis : Evaluate studies with similar adsorbents (e.g., biochar vs. resins) under standardized conditions .
  • Error Source Identification : Quantify variability from instrumental precision (e.g., UV-Vis calibration drift) or batch-to-batch adsorbent heterogeneity .
  • Iterative Replication : Repeat experiments under reported conditions to verify reproducibility .

Q. What statistical models best describe this compound adsorption isotherms and kinetics?

  • Isotherms : Langmuir (monolayer adsorption) and Freundlich (heterogeneous surfaces) models are commonly used. For BBG, Langmuir fits better in resin-based systems, while Freundlich suits biochar .
  • Kinetics : Pseudo-second-order models often describe chemisorption-dominated processes, whereas intra-particle diffusion models identify rate-limiting steps .

Q. How do bio-composites enhance this compound removal compared to single-component adsorbents?

Bio-composites (e.g., Amberlite XAD-4/Agaricus campestris) combine the high surface area of synthetic resins with the functional groups of biomass. For BBG, composites achieved 30% higher adsorption capacity than pure XAD-4 due to synergistic electrostatic interactions and hydrogen bonding .

Methodological Guidance

Q. Designing a rigorous adsorption study for this compound: What controls and replicates are essential?

  • Negative Controls : Use dye-free solutions to assess adsorbent stability (e.g., leaching of organic matter) .
  • Positive Controls : Compare with established adsorbents (e.g., activated carbon) to benchmark performance .
  • Triplicate Runs : Minimize random error; report mean ± standard deviation .

Q. How to integrate qualitative and quantitative data in this compound toxicity studies?

  • Mixed Methods : Pair LC50 assays (quantitative) with microscopy to observe morphological changes in model organisms (qualitative) .
  • Triangulation : Cross-validate spectrophotometric data with HPLC to confirm dye degradation products .

Q. What ethical considerations apply to this compound research involving biological materials?

  • Biosafety : Use sterilized adsorbents (e.g., autoclaved fungal biomass) to prevent unintended microbial growth .
  • Waste Disposal : Neutralize dye-contaminated waste with Fenton’s reagent or ozonation before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.